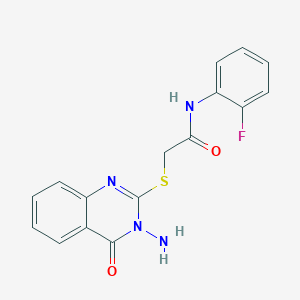![molecular formula C16H15FN2O2S B299558 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B299558.png)
4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide, also known as FISP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound has been found to exhibit promising results in various research studies, and its synthesis method and mechanism of action have been extensively studied. In
科学的研究の応用
4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide has been found to exhibit potential applications in drug development due to its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and metastasis of cancer cells. 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide has also been found to inhibit the activity of aldosterone synthase, which can be beneficial in the treatment of hypertension and heart failure.
作用機序
The mechanism of action of 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide involves its ability to bind to the active site of enzymes such as CAIX and aldosterone synthase. This binding leads to the inhibition of enzyme activity, which can have various physiological effects depending on the enzyme being inhibited. In the case of CAIX, inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and metastasis of cancer cells. Inhibition of aldosterone synthase can lead to a decrease in aldosterone production, which can be beneficial in the treatment of hypertension and heart failure.
Biochemical and Physiological Effects:
4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide has been found to exhibit various biochemical and physiological effects depending on the enzyme being inhibited. Inhibition of CAIX leads to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and metastasis of cancer cells. Inhibition of aldosterone synthase leads to a decrease in aldosterone production, which can be beneficial in the treatment of hypertension and heart failure. 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide has also been found to exhibit anti-inflammatory and antioxidant effects, which can be beneficial in the treatment of various diseases.
実験室実験の利点と制限
4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide has various advantages and limitations for lab experiments. Its synthesis method is efficient and cost-effective, and it exhibits promising results in various research studies. However, 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide is not very soluble in water, which can limit its use in certain experiments. It is also important to note that 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide has not been extensively studied in humans, and its safety and efficacy have not been fully established.
将来の方向性
There are various future directions for the research and development of 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide. One potential direction is the development of 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide-based drugs for the treatment of cancer and hypertension. Another direction is the study of 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide's effects on other enzymes and physiological processes. Further research is also needed to establish the safety and efficacy of 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide in humans. Overall, 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide has shown great potential in various research studies, and its future applications in drug development and disease treatment are promising.
合成法
The synthesis of 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide involves the reaction between 4-fluorobenzenesulfonyl chloride and 3-indoleethylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane at room temperature, and the resulting product is purified using column chromatography. The yield of 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide obtained from this method is generally high, making it an efficient and cost-effective method for synthesizing this compound.
特性
分子式 |
C16H15FN2O2S |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H15FN2O2S/c17-13-5-7-14(8-6-13)22(20,21)19-10-9-12-11-18-16-4-2-1-3-15(12)16/h1-8,11,18-19H,9-10H2 |
InChIキー |
LBDKGPRGJQLHGW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=C(C=C3)F |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B299477.png)




![5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide](/img/structure/B299486.png)
![N-[4-(butylthio)phenyl]nicotinamide](/img/structure/B299488.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B299491.png)
![methyl 4-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate](/img/structure/B299492.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-(methylsulfanyl)-1,3-benzothiazole-5-sulfonamide](/img/structure/B299493.png)
![(2-Phenyl-1-[(pyridin-2-ylmethyl)-carbamoyl]-ethyl)-carbamic acid benzyl ester](/img/structure/B299495.png)
![N-{4-[benzyl(2-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B299497.png)
![3-phenyl-2-[(pyridin-3-ylmethyl)thio]quinazolin-4(3H)-one](/img/structure/B299498.png)